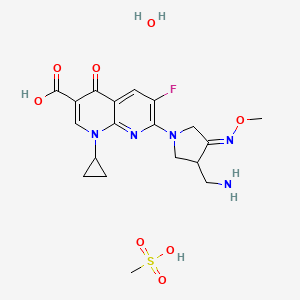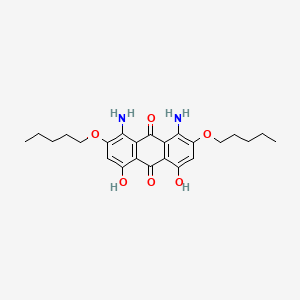
Methyl 3-(5-ethylthiophen-2-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-ethylthiophen-2-yl)propiolate: is an organic compound with the molecular formula C10H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-ethylthiophen-2-yl)propiolate typically involves the condensation of 5-ethylthiophene-2-carboxylic acid with methyl propiolate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(5-ethylthiophen-2-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-(5-ethylthiophen-2-yl)propiolate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(5-ethylthiophen-2-yl)propiolate is largely dependent on its specific application. In medicinal chemistry, the thiophene ring can interact with various biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-thienyl)propiolate
- Methyl 3-(3-thienyl)propiolate
- Methyl 3-(4-thienyl)propiolate
Comparison: Methyl 3-(5-ethylthiophen-2-yl)propiolate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, this compound may exhibit different electronic properties and steric effects, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
methyl 3-(5-ethylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H10O2S/c1-3-8-4-5-9(13-8)6-7-10(11)12-2/h4-5H,3H2,1-2H3 |
Clé InChI |
ORTLBDCJFHDFPN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)





![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)




![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

